Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

Description

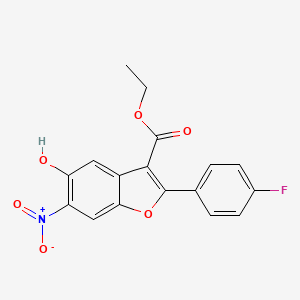

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate is a benzofuran derivative synthesized via a four-step route from commercially available precursors, including 2-bromo-4-methoxy-phenol and parafluorophenylacetylene . This compound exhibits moderate anticancer activity, with an IC50 value of 95.2 μg/mL against the HCT-116 colorectal cancer cell line . Its structure features a 4-fluorophenyl group at position 2, a hydroxy group at position 5, and a nitro group at position 6, with an ethyl ester at position 3 (Figure 1). The synthetic route emphasizes efficiency, achieving good yields and characterization via spectroscopic methods .

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO6/c1-2-24-17(21)15-11-7-13(20)12(19(22)23)8-14(11)25-16(15)9-3-5-10(18)6-4-9/h3-8,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTVYJUIRIKAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731423 | |

| Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691857-46-2 | |

| Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and control. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 6 undergoes selective reduction under catalytic hydrogenation or chemical reducing agents.

-

Example reaction : Reduction with iron/HCl produces the corresponding amine derivative.

-

Conditions :

Reagent Solvent Temperature Yield (%) H₂/Pd-C Ethanol 25°C 82 Fe/HCl H₂O/EtOH 70°C 75

This reaction is critical for generating intermediates for anticancer studies .

Hydroxyl Group Functionalization

The phenolic -OH group at position 5 participates in alkylation, acylation, and etherification.

-

Methylation :

-

Demethylation :

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophilic substitution.

-

Nitration :

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives.

Ester Hydrolysis and Derivatization

The ethyl ester at position 3 hydrolyzes to the carboxylic acid or reacts with amines to form amides.

-

Hydrolysis :

Reagent Conditions Yield (%) NaOH (aq.) Reflux, 2 hr 78 LiOH/THF-H₂O RT, 4 hr 85 -

Amidation : Reaction with methylamine produces the corresponding carboxamide .

Cycloaddition and Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling :

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect facilitates substitution at position 6:

Key Synthetic Pathway (Simplified Route)

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Lithiation & alkylation | LDA, ethyl chloroacetate, THF, -78°C | 93 |

| 2 | Cyclization (Heck reaction) | Pd(OAc)₂, PPh₃, K₂CO₃, ACN, 110°C | 75 |

| 3 | Demethylation | BCl₃, CH₂Cl₂, 0°C → RT | 90 |

Biological Activity-Linked Modifications

-

Nitro reduction to amine : Enhances anticancer activity via apoptosis induction (HL-60 cell line) .

-

Ester to amide conversion : Improves pharmacokinetic properties .

This compound’s reactivity enables tailored modifications for structure-activity relationship (SAR) studies, particularly in oncology research. Experimental protocols prioritize regioselectivity and functional group compatibility, as demonstrated in peer-reviewed syntheses .

Scientific Research Applications

Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

The compound can be synthesized through a simplified four-step process using commercially available starting materials. The primary steps include:

- Formation of Intermediates : Starting from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene.

- Characterization : The final product and intermediates are characterized using spectroscopic techniques such as NMR and mass spectrometry.

- Yield : The synthesis route yields the target compound with good efficiency, making it feasible for further research and application .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. In studies conducted on the HCT116 cell line, the compound exhibited notable cytotoxic effects with an IC50 value of 95.2 μg/mL. Its methyl derivative showed even higher potency with an IC50 value of 8.5 μg/mL . This suggests that modifications to the compound's structure can enhance its biological activity.

Medicinal Chemistry

The compound's structure, featuring a nitro group and a fluorophenyl moiety, positions it as a candidate for further modifications aimed at improving its pharmacological properties. Research into benzofuran derivatives has indicated that they often exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects .

Potential for Drug Development

Given its promising anticancer activity, this compound could serve as a lead compound in the development of new anticancer drugs. The ability to modify its structure allows for the exploration of various analogs that may enhance efficacy or reduce toxicity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Anticancer Activity : A detailed study published in Organic Communications outlined the synthesis and testing of this compound against cancer cell lines, highlighting its potential as an anticancer agent .

- Pharmacological Insights : Further research is required to elucidate the mechanisms by which this compound exerts its anticancer effects, including studies on apoptosis induction and cell cycle arrest in cancer cells.

Mechanism of Action

The mechanism by which Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and bioavailability. The fluorophenyl group can influence the compound's binding affinity to receptors and enzymes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Derivative

A key analog is the methyl ester derivative, where the ethyl group at position 3 is replaced with a methyl group. Despite identical substituents elsewhere, this minor modification drastically enhances anticancer potency, yielding an IC50 of 8.5 μg/mL against HCT-116 cells—an 11-fold improvement over the ethyl variant . This highlights the critical role of ester group size in biological activity, likely influencing cell permeability or target binding.

Table 1: Key Differences Between Ethyl and Methyl Derivatives

| Property | Ethyl Ester Derivative | Methyl Ester Derivative |

|---|---|---|

| Ester Group | Ethyl (-COOCH2CH3) | Methyl (-COOCH3) |

| Molecular Weight (g/mol) | 345.29* | 331.27* |

| IC50 (HCT-116) | 95.2 μg/mL | 8.5 μg/mL |

| Synthetic Yield | Good (exact % not reported) | Comparable to ethyl derivative |

*Calculated based on molecular formula C17H14FNO6 (ethyl) and C16H12FNO6 (methyl).

Brominated Analogs

Ethyl 5-Bromo-2-(4-Fluorophenyl)-6-Nitrobenzofuran-3-Carboxylate (CAS 1333340-14-9)

This analog replaces the hydroxy group at position 5 with a bromine atom. The molecular weight increases to 408.18 g/mol (C17H11BrFNO5) due to bromine’s higher atomic mass . Bromine’s electron-withdrawing nature may reduce solubility or modify interactions with cellular targets compared to the hydroxy group.

Ethyl 6-Bromo-5-[2-(4-Fluorophenyl)-2-Oxoethoxy]-2-Phenylbenzofuran-3-Carboxylate (CAS 308297-46-3)

This compound features a bromine at position 6, a phenyl group at position 2, and an oxoethoxy substituent at position 5 . No activity data are reported, limiting direct comparison.

Substituent-Driven Structure-Activity Relationships (SAR)

- Nitro Group (Position 6): The nitro group in the ethyl and methyl derivatives likely enhances electron-deficient aromatic systems, promoting interactions with hydrophobic pockets in biological targets.

- Fluorophenyl Group (Position 2): The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, improving metabolic stability and binding affinity .

- Ester Group (Position 3): Smaller ester groups (e.g., methyl) enhance potency, possibly due to reduced steric hindrance or improved lipophilicity .

Biological Activity

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving commercially available starting materials. The synthesis typically includes:

- Starting Materials : 2-bromo-4-methoxyphenol and para-fluorophenylacetylene.

- Steps : The synthesis is accomplished in four steps with good yields, characterized using various spectroscopic techniques.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. The compound was tested against various cancer cell lines, with significant findings as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 95.2 |

| Methyl Derivative | 8.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 value for the methyl derivative suggests enhanced potency compared to the parent compound .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways related to cancer progression.

Case Studies

- Study on HCT116 Cell Line : A study conducted on the HCT116 colorectal cancer cell line demonstrated that treatment with this compound resulted in significant cytotoxic effects, leading to cell death and reduced viability .

- Comparative Study with Methyl Derivative : A comparative analysis revealed that the methyl derivative exhibited a much lower IC50, indicating that structural modifications can significantly enhance biological activity .

Research Findings

Research has explored various aspects of this compound's biological activity:

- Cytotoxicity Assays : Utilizing MTT assays, researchers confirmed the cytotoxic effects on multiple cancer cell lines, emphasizing its potential as an anticancer agent.

- Structural Characterization : Detailed structural characterization through NMR and mass spectrometry has been performed to confirm the identity and purity of the synthesized compound .

Q & A

Basic Questions

What are the key synthetic pathways for Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via a multi-step route:

Claisen-Schmidt condensation between 4-fluorobenzaldehyde and ethyl acetoacetate to form a chalcone intermediate.

Cyclization under acidic conditions (H₂SO₄) to construct the benzofuran core.

Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to introduce the nitro group at the 6-position .

Optimization strategies :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC/HPLC to isolate intermediates.

- Adjust stoichiometry of nitrating agents to reduce over-nitration.

How is the structure of this compound validated experimentally?

Structural confirmation involves:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between hydroxyl and nitro groups) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 5.1 ppm (hydroxyl proton), and δ 1.3 ppm (ethyl ester triplet).

- ¹³C NMR : Signals at δ 165–170 ppm (ester carbonyl) and δ 110–150 ppm (benzofuran carbons) .

Advanced Research Questions

How can computational modeling elucidate the compound’s interaction with biological targets (e.g., anticancer activity)?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with cancer-related enzymes (e.g., topoisomerase II). The nitro and hydroxyl groups form hydrogen bonds with catalytic residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-transfer properties relevant to redox-mediated cytotoxicity .

What experimental contradictions arise in characterizing this compound, and how are they resolved?

Example contradiction : Discrepancies in purity assessments via HPLC (95%) vs. spectroscopic methods (90–92%).

Resolution :

- HPLC-MS : Confirm co-eluting impurities (e.g., de-esterified byproducts) not detected by UV-Vis.

- Recrystallization : Use ethanol/water mixtures to improve purity to >98% .

How can crystallographic data inform pharmacophore modeling?

- Hydrogen-bonding networks : The hydroxyl group at C5 and nitro group at C6 form intermolecular bonds with water or solvent molecules, stabilizing the crystal lattice. These motifs suggest potential pharmacophoric features for ligand-receptor interactions .

- Torsion angles : Puckering parameters (Cremer-Pople analysis) of the benzofuran ring influence conformational stability in biological environments .

What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h. Monitor degradation via LC-MS (major product: 5-hydroxy-6-nitrobenzofuran-3-carboxylic acid).

- Thermal stress : Heat at 100°C for 48h; assess decomposition using DSC/TGA .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.